molecular formula C24H21ClN4O2 B11203060 N-(3-chloro-4-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B11203060
M. Wt: 432.9 g/mol
InChI Key: FAAQCKSAUXGUDJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated phenyl group, a cyclopropyl ring, and a pyrrolo[3,2-d]pyrimidine core, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl group: This step may involve a cyclopropanation reaction using reagents such as diazomethane.

    Attachment of the chlorinated phenyl group: This can be done through a nucleophilic substitution reaction using a chlorinated phenyl derivative.

    Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The chlorinated phenyl group can undergo nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H2SO4) for electrophilic substitution.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide stands out due to its unique combination of structural features, including the chlorinated phenyl group, cyclopropyl ring, and pyrrolo[3,2-d]pyrimidine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21ClN4O2

Molecular Weight

432.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C24H21ClN4O2/c1-15-7-8-17(11-20(15)25)27-21(30)13-28-12-19(16-5-3-2-4-6-16)22-23(28)24(31)29(14-26-22)18-9-10-18/h2-8,11-12,14,18H,9-10,13H2,1H3,(H,27,30)

InChI Key

FAAQCKSAUXGUDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5)Cl

Origin of Product

United States

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